N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
Overview
Description
N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a seven-membered azepane ring substituted with a 3-fluorophenyl group and a 4-methylphenyl group, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of Substituents: The 3-fluorophenyl and 4-methylphenyl groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Carboxamide Formation: The carboxamide functional group can be introduced through the reaction of the azepane derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological activities. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
- N-(3-bromophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
- N-(3-fluorophenyl)-2-(4-ethylphenyl)azepane-1-carboxamide
Uniqueness
N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide is unique due to the presence of the 3-fluorophenyl and 4-methylphenyl groups, which may impart distinct pharmacological properties and reactivity compared to other similar compounds. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-15-9-11-16(12-10-15)19-8-3-2-4-13-23(19)20(24)22-18-7-5-6-17(21)14-18/h5-7,9-12,14,19H,2-4,8,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUFFFKPXRSAPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCCN2C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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